Divergent Resistance Mechanisms: 5-Aminomethyl vs. 5-Acetamidomethyl Oxazolidinones in M. tuberculosis
In M. tuberculosis, resistance to 5-aminomethyl oxazolidinone prodrugs maps exclusively to the N-acetyltransferase Rv0133, and Rv0133-mutant strains remain fully susceptible to linezolid (5-acetamidomethyl oxazolidinone). Conversely, linezolid-resistant mutants exhibit cross-resistance to 5-aminomethyl compounds, but not vice versa [1]. This asymmetrical cross-resistance pattern establishes that the two compound classes interact with distinct resistance determinants despite sharing a common ribosomal target. Purified Rv0133 catalyzes the N-acetylation of 5-aminomethyl oxazolidinones to their corresponding active N-acetylated metabolites, a transformation also observed in live M. tuberculosis cells [1].
| Evidence Dimension | Resistance mechanism and cross-resistance pattern |
|---|---|
| Target Compound Data | 5-Aminomethyl oxazolidinone prodrugs: Rv0133-dependent activation; Rv0133 mutants resistant but remain linezolid-susceptible |
| Comparator Or Baseline | Linezolid (5-acetamidomethyl-2-oxazolidinone): Direct antibacterial activity; Rv0133 mutants fully susceptible; linezolid-resistant mutants cross-resistant to 5-aminomethyl compounds |
| Quantified Difference | Asymmetrical cross-resistance: linezolid-resistant strains cross-resistant to 5-aminomethyl compounds; 5-aminomethyl-resistant strains fully linezolid-susceptible |
| Conditions | M. tuberculosis in vitro susceptibility testing; Rv0133 enzymatic assay with purified protein; live M. tuberculosis cell metabolism studies |
Why This Matters
This mechanistic divergence enables 5-aminomethyl oxazolidinone prodrugs to circumvent certain linezolid resistance mechanisms while maintaining antibacterial efficacy, a critical consideration for procurement decisions in antimicrobial drug discovery programs targeting resistant M. tuberculosis.
- [1] Boshoff HIM, Young K, Ahn YM, et al. Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infect Dis. 2024, 10(5), 1679-1695. doi: 10.1021/acsinfecdis.4c00025. View Source
